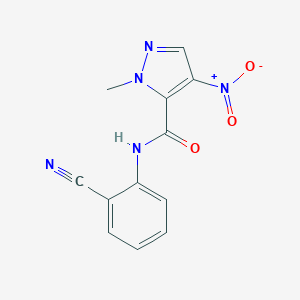![molecular formula C22H17NO3 B416558 2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B416558.png)
2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines a phenoxy group with an isoindole-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with an isoindole-dione precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups on the phenoxy or isoindole-dione moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced compounds.
科学的研究の応用
2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can inhibit or activate biological pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in drug development and biochemical research.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-3,5-Dimethyl-phenoxy)-N-furan-2-ylmethyl-acetamide
- 2,4-Dichlorophenoxyacetic acid
- Thiazole derivatives
Uniqueness
2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of a phenoxy group and an isoindole-dione core This structure provides distinct chemical and biological properties that are not found in other similar compounds
特性
分子式 |
C22H17NO3 |
|---|---|
分子量 |
343.4g/mol |
IUPAC名 |
2-[4-(2,3-dimethylphenoxy)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H17NO3/c1-14-6-5-9-20(15(14)2)26-17-12-10-16(11-13-17)23-21(24)18-7-3-4-8-19(18)22(23)25/h3-13H,1-2H3 |
InChIキー |
RCZBOBBLHZCFMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C |
正規SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 5-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B416476.png)


![N-[(2,4-Dimethoxyphenyl)methylideneamino]-4-methyl-6-phenyl-pyrimidin-2-amine](/img/structure/B416479.png)
![N-benzyl-3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416481.png)
![N-[3,5-bis(2-methylphenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416483.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416486.png)
![3-chloro-5-phenyl-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416487.png)
![3-bromo-N-(2,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416489.png)
![Diethyl 5-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B416490.png)


![3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416498.png)
![2-(ethylsulfanyl)-3-(phenylmethyl)-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1'-cyclopentane)](/img/structure/B416499.png)
